molecular formula C11H18CsNO4 B11769861 Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Cat. No.: B11769861
M. Wt: 361.17 g/mol
InChI Key: NTYOHUHHRHZGFT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H18CsNO4. It is a cesium salt of a piperidine derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cesium carbonate. The process begins with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The protected piperidine is then reacted with cesium carbonate in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to yield the desired cesium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cesium ion is replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted piperidine derivatives.

    Deprotection: The major product is the free piperidine derivative.

Scientific Research Applications

Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate involves its reactivity as a cesium salt. The cesium ion can act as a counterion, facilitating various chemical reactions. The Boc-protected piperidine moiety can undergo deprotection to yield the free amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate: C11H18CsNO4

    Cesium 1-(tert-butoxycarbonyl)piperidine-4-iodide: C11H18CsINO2

    Cesium 1-(tert-butoxycarbonyl)piperidine-4-methylcarboxylate: C12H20CsNO4

Uniqueness

This compound is unique due to its specific reactivity and stability. The presence of the cesium ion enhances its solubility and reactivity in various solvents, making it a valuable reagent in organic synthesis. Its Boc-protected piperidine moiety allows for selective deprotection and further functionalization, providing versatility in chemical transformations.

Properties

Molecular Formula

C11H18CsNO4

Molecular Weight

361.17 g/mol

IUPAC Name

cesium;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C11H19NO4.Cs/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1

InChI Key

NTYOHUHHRHZGFT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)[O-].[Cs+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.